molecular formula C7H11NO2S2 B7779141 Methyl L-2-isothiocyanato-4-(methylthio)butyrate

Methyl L-2-isothiocyanato-4-(methylthio)butyrate

Cat. No.: B7779141
M. Wt: 205.3 g/mol
InChI Key: HNBACGFGPNFPAF-LURJTMIESA-N
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Description

Overview of Isothiocyanates as a Class of Bioactive Molecules

Isothiocyanates (ITCs) are a group of naturally occurring compounds characterized by the functional group -N=C=S. They are notably found in cruciferous vegetables such as broccoli, watercress, and cabbage, where they exist as precursor molecules called glucosinolates. nih.govnih.gov When plant tissues are damaged, the enzyme myrosinase hydrolyzes glucosinolates, leading to the formation of isothiocyanates and other products. nih.govfoodandnutritionjournal.org

The bioactivity of isothiocyanates is largely attributed to the electrophilic nature of the central carbon atom in the -N=C=S group. nih.govmdpi.com This reactivity allows ITCs to interact with various nucleophilic biomolecules within the body, leading to a wide range of biological effects. nih.govmdpi.com Researchers have extensively studied isothiocyanates for their potential roles in modulating cellular processes. foodandnutritionjournal.orgnih.gov Numerous studies have demonstrated the diverse bioactivities of various isothiocyanates, including anticarcinogenic, anti-inflammatory, and antioxidative properties. nih.gov The functional similarity among them stems from the isothiocyanate moiety, which serves as the key pharmacophore. researchgate.net

The Significance of Organosulfur Compounds in Chemical and Biological Systems

Organosulfur compounds, which are organic compounds containing sulfur, are fundamental to life and are abundant in nature. wikipedia.orgnih.gov Sulfur is an essential element for the biosynthesis of various metabolites. nih.gov The unique properties of the sulfur atom, a third-period element, allow it to form a diverse range of functional groups and oxidation states, contributing to the structural and functional diversity of these compounds. britannica.com

In biological systems, organosulfur compounds play critical roles. The amino acids methionine and cysteine, for example, are essential building blocks of proteins. wikipedia.org The disulfide bonds formed between cysteine residues are crucial for maintaining the three-dimensional structure of proteins, which is essential for their biological activity. britannica.com Organosulfur compounds are also involved in cellular redox homeostasis and act as key intermediates in metabolism. nih.gov In the field of chemical synthesis, organosulfur compounds are valued as versatile reagents for creating new molecules. britannica.com

Scope and Research Focus on Methyl L-2-isothiocyanato-4-(methylthio)butyrate

This article focuses exclusively on the chemical compound this compound. It is an isothiocyanate derived from the L-isomer of the amino acid methionine. The structure combines the characteristic isothiocyanate group with a methyl ester and a methylthioether moiety, making it a distinct organosulfur compound.

While the broader classes of isothiocyanates and organosulfur compounds have been the subject of extensive research, specific, in-depth studies on this compound are limited. Much of the existing literature on isothiocyanates focuses on more commonly known derivatives like sulforaphane (B1684495) and phenethyl isothiocyanate. nih.gov Therefore, the research focus on this compound is still emerging.

This article will synthesize the available chemical data for this specific compound. General principles of isothiocyanate synthesis, particularly from amino acid esters, provide a theoretical basis for its formation. nih.govrsc.orgnih.gov The primary objective is to present a detailed account of its known chemical properties and structure, providing a foundational reference for future research into its potential biological activities and applications.

Detailed Research Findings

Chemical Properties and Synthesis of this compound

The compound this compound is characterized by the presence of both an isothiocyanate group and a thioether group, linked to a butyrate (B1204436) methyl ester backbone. Its chemical identity is well-defined by its structural formula and various identifiers.

PropertyValueReference
CAS Number21055-47-0 sigmaaldrich.comchemicalbook.com
Molecular FormulaC₇H₁₁NO₂S₂ nist.gov
Molecular Weight205.298 g/mol nist.gov
IUPAC Namemethyl (2S)-2-isothiocyanato-4-(methylsulfanyl)butanoate sigmaaldrich.com
Synonymsmethyl N-(thioxomethylene)methioninate, Methyl 2-isothiocyanato-4-(methylthio)butanoate chemicalbook.com
Physical FormLiquid sigmaaldrich.com
Boiling Point112°C at 1 mmHg chemicalbook.com
Density1.18 g/cm³ chemicalbook.com

While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, its synthesis can be inferred from general methods for preparing isothiocyanates from amino acids. The synthesis of isothiocyanates from amino acid esters is a known chemical transformation. nih.govrsc.org These methods often involve a one-pot, two-step procedure starting from the corresponding primary amine (in this case, the methyl ester of L-methionine). nih.gov The process typically proceeds via the formation of a dithiocarbamate (B8719985) intermediate, followed by desulfurization to yield the final isothiocyanate product. nih.gov Various reagents can be employed for the desulfurization step. chemrxiv.org Such synthetic routes are crucial for obtaining chiral isothiocyanates derived from amino acids with low racemization. nih.gov

Properties

IUPAC Name

methyl (2S)-2-isothiocyanato-4-methylsulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S2/c1-10-7(9)6(8-5-11)3-4-12-2/h6H,3-4H2,1-2H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBACGFGPNFPAF-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCSC)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21055-47-0
Record name 21055-47-0
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Occurrence and Biosynthetic Origins

Natural Presence of Isothiocyanates in Plant Systems

Isothiocyanates are naturally occurring compounds, notably present in cruciferous vegetables, that contribute to their characteristic pungent flavor. foodandnutritionjournal.orgplantarchives.org These molecules are not stored in their active form within the plant; instead, they are produced as part of a sophisticated chemical defense mechanism. foodandnutritionjournal.orgfrontiersin.org This system is activated in response to physical damage, such as chewing by herbivores or human processing, and involves the enzymatic conversion of precursor molecules called glucosinolates. wikipedia.orgnih.gov

The formation of isothiocyanates in plants is governed by the glucosinolate-myrosinase system, often referred to as the "mustard oil bomb". mdpi.comnih.gov Glucosinolates, a class of sulfur- and nitrogen-containing secondary metabolites, are physically separated from the enzyme myrosinase (a thioglucoside glucohydrolase) within the plant's cellular structure. frontiersin.orgnih.gov Glucosinolates are typically stored in the vacuole of plant cells, while myrosinase is located in separate cells called myrosin cells. frontiersin.orgnih.gov

When the plant tissue is disrupted, this compartmentalization is broken, allowing the glucosinolates to come into contact with myrosinase. frontiersin.orgnih.gov The enzyme then hydrolyzes the β-thioglucosidic bond in the glucosinolate molecule, releasing glucose and forming an unstable aglycone intermediate. frontiersin.orgmdpi.com This intermediate subsequently undergoes a spontaneous chemical rearrangement, known as the Lossen rearrangement, to yield a highly reactive isothiocyanate. nih.gov

The specific product of this reaction can be influenced by various conditions, including pH and temperature, as well as the presence of specific proteins. foodandnutritionjournal.orgnih.gov For instance, the epithiospecifier protein (ESP) can divert the reaction to produce nitriles instead of isothiocyanates. foodandnutritionjournal.orgnih.gov

Methyl L-2-isothiocyanato-4-(methylthio)butyrate is a derivative of the amino acid methionine. Its structural backbone is closely related to other isothiocyanates derived from methionine, such as erucin (B1671059) (4-methylthiobutyl isothiocyanate). wikipedia.orgresearchgate.net Erucin is formed from the hydrolysis of its precursor, glucoerucin (B1204559). wikipedia.orgresearchgate.net

Therefore, plants rich in glucoerucin are significant sources of isothiocyanates with a methylthiobutyl structure. High concentrations of glucoerucin are found in rocket species, including salad rocket (Eruca sativa) and wild rocket (Diplotaxis tenuifolia). researchgate.netmdpi.comhmdb.ca Other cruciferous vegetables, such as broccoli (Brassica oleracea), also contain glucoerucin and its oxidized form, glucoraphanin, which is the precursor to the well-studied isothiocyanate sulforaphane (B1684495). mdpi.commdpi.com The general class of cruciferous vegetables is a rich source of a wide variety of glucosinolates. wikipedia.orgoregonstate.edu

Isothiocyanate/PrecursorSpecific Plant SourcesReference
Glucoerucin (precursor to Erucin)Rocket (Eruca sativa, Diplotaxis tenuifolia), Broccoli, Brussels Sprouts researchgate.netmdpi.comhmdb.camdpi.com
Glucoraphanin (precursor to Sulforaphane)Broccoli, Cabbage, Kale plantarchives.orgwikipedia.org
Sinigrin (precursor to Allyl Isothiocyanate)Brussels Sprouts, Mustard, Horseradish plantarchives.orgwikipedia.orgoregonstate.edu
Gluconasturtiin (precursor to Phenethyl Isothiocyanate)Watercress plantarchives.orgoregonstate.edu

Biosynthetic Pathways of Sulfur-Containing Amino Acid Derivatives

This compound is structurally derived from methionine, an essential sulfur-containing amino acid. nih.govcreative-proteomics.com The biosynthesis of aliphatic glucosinolates, such as glucoerucin, begins with a chain-elongation process of a parent amino acid, in this case, methionine. nih.gov

Methionine metabolism is a central hub in cellular processes, primarily through its conversion to S-adenosylmethionine (SAM). nih.govnih.gov SAM is the principal donor of methyl groups for a vast array of methylation reactions within the cell. nih.govrsc.org The thioether group (R-S-CH₃) of methionine is the key functional group that, after activation to a sulfonium (B1226848) ion in SAM, facilitates these crucial biochemical reactions. rsc.org The 4-(methylthio)butyrate portion of the target compound's name directly reflects this methionine origin. wikipedia.org The biosynthesis of glucosinolates from amino acids involves three main stages: chain elongation, formation of the core glucosinolate structure, and secondary modifications of the side chain. nih.gov

The conversion of stable glucosinolate precursors into reactive isothiocyanates is a rapid, enzyme-catalyzed process. mdpi.comnih.gov The key enzyme responsible for this transformation is myrosinase. nih.govmdpi.com

The enzymatic reaction proceeds as follows:

Hydrolysis: Upon tissue damage, myrosinase gains access to its glucosinolate substrate and cleaves the sulfur-linked glucose molecule, generating an unstable aglycone. frontiersin.orgmdpi.com

Rearrangement: This aglycone intermediate spontaneously rearranges to form the final isothiocyanate product. mdpi.comnih.gov

The activity of myrosinase and the ultimate fate of the aglycone can be modulated by other cellular factors. Co-factors such as ascorbic acid can enhance myrosinase activity, while specific specifier proteins can alter the reaction's outcome, leading to the formation of nitriles or thiocyanates instead of isothiocyanates. foodandnutritionjournal.orgnih.govresearchgate.net

Enzyme/ProteinFunctionReference
Myrosinase (Thioglucoside glucohydrolase)Catalyzes the hydrolysis of glucosinolates to form unstable aglycones. mdpi.comnih.govmdpi.com
Epithiospecifier Protein (ESP)A non-catalytic protein that directs the aglycone rearrangement towards nitrile and epithionitrile formation. foodandnutritionjournal.orgmdpi.com
Nitrile-Specifier Protein (NSP)Redirects glucosinolate hydrolysis toward nitrile formation instead of isothiocyanates. nih.govresearchgate.net

Identification in Natural Product Extracts

The identification of specific isothiocyanates like this compound from natural sources involves a combination of extraction and analytical chemistry techniques. mdpi.com Given their reactive nature, extraction procedures must be carefully designed.

Common analytical methods for the identification and quantification of isothiocyanates in plant extracts include:

High-Performance Liquid Chromatography (HPLC): A widely used technique for separating and quantifying isothiocyanates and their glucosinolate precursors from complex plant matrices. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): This method is effective for identifying volatile isothiocyanates. The sample is vaporized, separated by gas chromatography, and then fragmented and detected by mass spectrometry, which provides a unique molecular fingerprint for identification. mdpi.com

Spectrophotometry: For determining the total isothiocyanate content, a UV-Vis spectrophotometric method can be employed. This indirect method involves a cyclocondensation reaction of the isothiocyanates with 1,2-benzenedithiol, producing a colored product that can be quantified. mdpi.com

The structural confirmation of an isolated compound relies on spectroscopic data. The National Institute of Standards and Technology (NIST) maintains a reference database that includes the mass spectrum for Methyl 2-isothiocyanato-4-(methylthio)butyrate, which is a critical tool for its unambiguous identification in an extract. nist.gov

Analytical MethodApplication in Isothiocyanate AnalysisReference
High-Performance Liquid Chromatography (HPLC)Separation and quantification of individual isothiocyanates and their precursors. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS)Identification of volatile isothiocyanates based on their mass-to-charge ratio and fragmentation pattern. mdpi.com
UV-Vis SpectrophotometryQuantification of total isothiocyanate content via a colorimetric reaction. mdpi.com
Mass Spectrometry (MS) / Infrared (IR) SpectroscopyStructural elucidation and confirmation of the identified compound. nist.gov

Chemical Synthesis Methodologies

Strategies for the Preparation of Isothiocyanate Compounds

Isothiocyanates (ITCs) are a significant class of organic compounds characterized by the R−N=C=S functional group. They are found naturally in cruciferous vegetables and are known for a range of biological activities. Their utility also extends to synthetic chemistry, where they serve as versatile intermediates for creating various molecules, including thioureas, thioamides, and heterocyclic compounds. Consequently, the development of efficient and diverse synthetic methodologies for accessing isothiocyanates has been a major focus of chemical research for many years. These synthetic strategies can be broadly categorized into traditional routes, which have been refined over decades, and contemporary approaches that leverage modern chemical technologies and reagents to improve efficiency, safety, and substrate scope.

Traditional Synthetic Routes: Dithiocarbamate (B8719985) Salt and Desulfurization

The most common and historically significant method for synthesizing isothiocyanates involves the preparation and subsequent decomposition of dithiocarbamate salts. This route typically begins with the reaction of a primary amine with carbon disulfide in the presence of a base to form an intermediate dithiocarbamate salt. This salt can either be isolated before the next step or generated in situ.

The crucial step in this process is the desulfurization of the dithiocarbamate salt, which converts it into the final isothiocyanate product. A wide array of desulfurizing agents has been developed for this transformation, each with its own advantages and limitations regarding reaction conditions, substrate compatibility, and safety profile.

Historically, reagents like thiophosgene (B130339) were used, but due to its high toxicity, safer and more environmentally friendly alternatives have been sought. Many modern desulfurization agents are stable, inexpensive, and easy to handle. The choice of reagent can significantly impact the reaction's yield and applicability, especially for sensitive or complex starting materials like chiral compounds. For instance, sodium persulfate is noted for its effectiveness in synthesizing chiral isothiocyanates without causing racemization.

Below is a table summarizing various desulfurizing agents used in this traditional method.

Desulfurizing AgentKey FeaturesReference(s)
Tosyl Chloride Allows for in situ generation of the dithiocarbamate salt, leading to high yields of alkyl and aryl isothiocyanates within a short reaction time (around 30 minutes).
Sodium Persulfate An efficient, stable, and green oxidizing agent applicable to a wide scope of substrates including alkyl, aryl, and amino acid derivatives; particularly useful for synthesizing chiral isothiocyanates.
Hydrogen Peroxide Considered one of the best overall methods for non-chiral isothiocyanates due to its wide scope, safety, ease of use, and time efficiency.
Iodine Another highly effective and time-efficient option for the synthesis of non-chiral isothiocyanates.
Ethyl Chloroformate A commonly cited desulfurization agent in the synthesis of isothiocyanates.
Triphosgene A solid, safer alternative to phosgene (B1210022) used for desulfurization.
Di-tert-butyl dicarbonate (B1257347) (Boc₂O) A suitable reagent for desulfurization where byproducts are easily removable.
Claycop (Clay-supported copper nitrate) A solid-supported reagent that can facilitate the desulfurization process.

Contemporary Approaches for Isothiocyanate Synthesis

In addition to the classic dithiocarbamate route, modern organic synthesis has introduced several innovative methods for preparing isothiocyanates. These contemporary approaches often provide advantages in terms of reaction conditions, efficiency, and functional group tolerance. They include the use of alternative precursors, energy sources like microwaves to accelerate reactions, and elegant tandem reaction sequences that build molecular complexity in a single pot.

The use of hydroximoyl chlorides as precursors provides an efficient pathway to both alkyl and aryl isothiocyanates. This methodology is notable for its mild reaction conditions, as it can often be performed at room temperature. The synthesis is characterized by a simple workup procedure and generally does not require complex purification steps. A significant advantage of this route is the high product yields, which are often nearly quantitative.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and the preparation of isothiocyanates is no exception. This technique has been successfully applied to the synthesis of both aromatic and aliphatic isothiocyanates, offering a dramatic reduction in reaction times from hours to mere minutes.

One common microwave-assisted approach involves the sulfurization of isocyanates using Lawesson's reagent. The reaction can be performed without a solvent, which simplifies the process. Microwave irradiation is also used to promote the conversion of dithiocarbamates into isothiocyanates. This method is valued for its speed and ability to produce fair to high yields, making it an attractive option for rapid synthesis. A 2023 study highlighted a green chemistry approach using microwave exposure of reactants in water, further enhancing the environmental friendliness of the synthesis.

MethodReagents/ConditionsAdvantagesReference(s)
Thionation of Isocyanides Lawesson's reagent, triethylamine, microwave irradiation in water.Highly efficient, rapid reaction times, green and sustainable approach.
Sulfurization of Isocyanates Lawesson's reagent, solvent-free, microwave irradiation.Extremely fast (minutes), produces both aromatic and aliphatic isothiocyanates.
Desulfurization of Dithiocarbamates DMT/NMM/TsO⁻, microwave irradiation in DCM or H₂O.High yields (up to 96%) for aliphatic and aromatic isothiocyanates.

The tandem Staudinger/aza-Wittig reaction is a highly effective and elegant method for preparing a variety of isothiocyanates, including alkyl, aryl, and even sugar-derived variants. This process begins with an azide (B81097) as the starting material. The azide reacts with a phosphine, typically triphenylphosphine (B44618), in a Staudinger reaction to form an iminophosphorane intermediate. This intermediate is not isolated but is immediately treated with carbon disulfide in an aza-Wittig reaction to yield the desired isothiocyanate and triphenylphosphine sulfide (B99878) as a byproduct.

This one-pot procedure is known for its excellent yields and scalability, functioning well even on a larger scale without complications. Research has shown that the tandem reaction method can be superior to a conventional stepwise approach (isolating the iminophosphorane before reacting with carbon disulfide), particularly for precursors bearing electron-withdrawing groups. This strategy is step-economical and can be performed without affecting common protecting groups used in amino acid chemistry, such as Boc, Cbz, and Fmoc.

The high toxicity of traditional thiocarbonyl-transfer reagents like thiophosgene has driven the development of safer alternatives. These modern reagents are designed to introduce the C=S moiety required for isothiocyanate formation more safely and often with greater selectivity.

Several alternatives have been developed to replace thiophosgene, including thiocarbonyldiimidazole, di-2-pyridyl thionocarbonate, and thiocarbonylditriazole. While these reagents address toxicity concerns, they may be expensive or require separate preparation steps. Phenyl chlorothionoformate has also been used as an efficient thiocarbonyl-transfer reagent in combination with a solid base.

Another innovative strategy involves the use of elemental sulfur. In this approach, a reactive thiocarbonyl species, such as thiocarbonyl fluoride, is generated in situ from a difluorocarbene source and elemental sulfur. This transient species then reacts with a primary amine to form the isothiocyanate. This method avoids the handling of toxic thiocarbonyl compounds directly and has proven effective for a wide range of primary amines.

Stereoselective Synthesis of Chiral Isothiocyanates

The conversion of chiral primary amines, such as those derived from amino acids, into isothiocyanates is a critical transformation in organic synthesis. A prevalent and effective method for this conversion is the decomposition of dithiocarbamate salts. nih.govrsc.org This two-step process typically involves the reaction of a primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then treated with a desulfurizing agent to yield the isothiocyanate. nih.govorganic-chemistry.org

A significant challenge in the synthesis of chiral isothiocyanates is the potential for racemization, where the specific three-dimensional arrangement of the chiral center is lost. rsc.org To circumvent this, various mild desulfurizing agents and reaction conditions have been developed. For instance, the use of tosyl chloride as a desulfurizing agent allows for the in situ generation of dithiocarbamate salts and their subsequent conversion to isothiocyanates in high yields, often within 30 minutes. nih.gov

Another powerful technique that ensures the retention of stereochemistry is the tandem Staudinger/aza-Wittig reaction. rsc.org This method is particularly useful for producing amino acid-derived isothiocyanates, as it has been shown to proceed with no observable racemization. rsc.org The reaction's efficiency and mild conditions make it a preferred choice for the synthesis of optically pure chiral isothiocyanates. rsc.org

Recent advancements have also introduced "one-pot", two-step procedures that streamline the synthesis. One such method utilizes 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−) as a desulfurization reagent for dithiocarbamates formed from amino acid methyl esters. This approach has been successful in synthesizing isothiocyanate derivatives of L- and D-amino acid methyl esters with low racemization (enantiomeric ratio > 99:1). nih.gov

MethodKey FeaturesStereoselectivityReference
Dithiocarbamate Decomposition Two-step process involving dithiocarbamate salt formation and desulfurization.Dependent on desulfurizing agent and conditions. nih.govrsc.orgorganic-chemistry.org
Tandem Staudinger/Aza-Wittig Proceeds via an intermediate that retains stereochemistry.Excellent, no reported racemization. rsc.org
"One-Pot" DMT/NMM/TsO− Method Streamlined synthesis from amino acid methyl esters.High, low racemization observed. nih.gov

Synthetic Routes to Methyl L-2-isothiocyanato-4-(methylthio)butyrate and its Analogues

This compound is synthesized from its corresponding amino acid precursor, L-methionine. The synthesis begins with the esterification of L-methionine to produce L-methionine methyl ester hydrochloride. This can be achieved through the reaction of L-methionine with methanol (B129727) in the presence of a reagent like trimethylchlorosilane, which offers mild conditions and good yields. nih.gov

Following the preparation of the L-methionine methyl ester hydrochloride, the primary amino group is then converted to the isothiocyanate functionality. A reliable method for this transformation is the "one-pot", two-step procedure involving a dithiocarbamate intermediate. nih.gov

The general synthetic scheme is as follows:

Esterification of L-methionine: L-methionine is reacted with methanol and an acid catalyst (e.g., trimethylchlorosilane) to yield L-methionine methyl ester hydrochloride. nih.gov

Formation of Dithiocarbamate: The L-methionine methyl ester hydrochloride is treated with carbon disulfide (CS₂) and a non-racemizing base, such as N-methylmorpholine (NMM), to form the corresponding dithiocarbamate salt in situ.

Desulfurization: A desulfurizing agent, such as DMT/NMM/TsO−, is added to the reaction mixture. This induces the elimination of sulfur and the formation of the isothiocyanate group, yielding this compound. nih.gov This reaction is typically carried out at room temperature to minimize the risk of racemization. nih.gov

This synthetic approach is also applicable to the preparation of analogues of this compound by starting with different amino acid methyl esters. For example, using L-valine methyl ester or L-leucine methyl ester would yield the corresponding isothiocyanate analogues. nih.gov

Starting MaterialReagentsProduct
L-methionine1. Methanol, TrimethylchlorosilaneL-methionine methyl ester hydrochloride
L-methionine methyl ester hydrochloride1. CS₂, N-methylmorpholine 2. DMT/NMM/TsO−This compound
L-valine methyl ester hydrochloride1. CS₂, N-methylmorpholine 2. DMT/NMM/TsO−Methyl L-2-isothiocyanato-3-methylbutyrate
L-leucine methyl ester hydrochloride1. CS₂, N-methylmorpholine 2. DMT/NMM/TsO−Methyl L-2-isothiocyanato-4-methylpentanoate

Mechanistic Investigations of Biological Activities

Cellular and Molecular Mechanisms of Action for Isothiocyanates

Isothiocyanates, organic compounds characterized by the -N=C=S functional group, are renowned for their potent anticancer properties. frontiersin.org Their efficacy stems from a diversity of mechanisms, including the modulation of carcinogen metabolism, induction of cell cycle arrest, and promotion of apoptotic cell death. frontiersin.orgmdpi.com

Enzyme Modulation and Inhibition

Isothiocyanates are potent modulators of enzymes involved in the metabolism of carcinogens. frontiersin.org They are known to inhibit phase I enzymes, such as Cytochrome P450 enzymes, which are responsible for the bioactivation of pro-carcinogens. frontiersin.org Concurrently, ITCs induce phase II detoxifying enzymes, including Glutathione (B108866) S-transferases, which play a crucial role in the metabolism and elimination of harmful compounds. caringsunshine.com This dual action effectively reduces the activation of carcinogens and enhances their detoxification.

Some ITCs, like benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), have been shown to inhibit deubiquitinating enzymes (DUBs), such as USP9x and UCH37, which are associated with tumorigenesis. aacrjournals.orgbrandeis.edu Inhibition of these enzymes can lead to the degradation of anti-apoptotic proteins like Mcl-1. aacrjournals.org Furthermore, ITCs have been found to inhibit histone deacetylase (HDAC) activity in cultured cancer cells, which can lead to the re-expression of tumor suppressor genes. oregonstate.edu

Impact on Signal Transduction Pathways

Isothiocyanates exert significant influence over various signal transduction pathways that are often dysregulated in cancer. nih.gov They have been shown to modulate critical pathways such as:

PI3K/AKT/mTOR Pathway: Sulforaphane (B1684495), a well-studied ITC, can downregulate this pathway, which is crucial for cell growth and survival, leading to suppressed cancer cell growth. frontiersin.org

MAPK Pathway: Activation of the MAPK pathway by ITCs can lead to the upregulation of pro-apoptotic signals. frontiersin.org

p53 Pathway: ITCs can stabilize and activate the tumor suppressor protein p53, which can halt cell growth and induce apoptosis. frontiersin.orgresearchgate.net

NF-κB Pathway: ITCs can inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival. oregonstate.edunih.gov

Nrf2-Keap1-ARE Pathway: ITCs are potent inducers of the Nrf2 pathway, a key regulator of cellular antioxidant and detoxification responses. mdpi.comcaringsunshine.com

Interactions with Biological Macromolecules

The high electrophilicity of the isothiocyanate group allows these compounds to react with nucleophilic groups on important biological macromolecules. nih.gov ITCs can covalently bind to:

Glutathione (GSH): ITCs rapidly accumulate in cells as glutathione conjugates, a process that is a major driving force for their cellular uptake. nih.gov

Proteins: ITCs can form stable adducts with amine and thiol residues on proteins. aacrjournals.org For example, they can bind to cytoskeleton proteins, transcription factors like NF-κB and Nrf2, and various enzymes. nih.govmostwiedzy.pl This interaction can alter the function of these proteins, contributing to the biological effects of ITCs.

Specific Biological Activities of Isothiocyanates with a Methylthio-Butyrate Moiety

Isothiocyanates containing a methylthio-butyrate moiety, such as Erucin (B1671059) [4-(methylthio)butyl isothiocyanate], have demonstrated significant anticancer potential in numerous studies.

Anti-proliferative and Cytotoxic Mechanisms in Cellular Models

Erucin has been shown to effectively inhibit the proliferation of various cancer cell lines. researchgate.net Its anti-proliferative activity is attributed to several mechanisms:

Cell Cycle Arrest: Erucin can induce cell cycle arrest, particularly at the G2/M phase, in breast cancer cells, thereby impeding tumor growth. researchgate.netplos.org Studies on the structurally similar 4-methylthio-3-butenyl isothiocyanate have also shown an increase in the expression of p21, a key regulator of cell cycle progression. nih.gov

Induction of Apoptosis: Erucin has been found to induce apoptosis in human lung carcinoma, hepatoma, and leukemia cell lines. plos.org Mechanistic studies on 4-(methylthio)butyl isothiocyanate revealed that it promotes the production of reactive oxygen species (ROS) and reduces the mitochondrial membrane potential, leading to apoptosis. tandfonline.comnih.gov This is further supported by the upregulation of pro-apoptotic proteins like p53, cleaved caspase-3, and cleaved caspase-9, and the downregulation of anti-apoptotic proteins. tandfonline.comnih.gov

Suppression of Microtubule Dynamics: In MCF7 breast cancer cells, erucin has been shown to suppress microtubule dynamic instability, which is crucial for mitosis, leading to the inhibition of cell proliferation. plos.org

Table 1: Anti-proliferative and Cytotoxic Effects of Erucin (4-(methylthio)butyl isothiocyanate) on Different Cancer Cell Lines
Cell LineCancer TypeObserved EffectsKey Molecular Targets
MDA-MB-231, SKBR-3, T47DBreast CancerDecreased cell viability, G2/M cell cycle arrest, induction of apoptosis/necrosisDown-regulation of S6 ribosomal protein phosphorylation, reduction of HER2 receptor levels (in SKBR-3)
A549Lung AdenocarcinomaInhibition of cell proliferation, induction of apoptosisEnhanced p53 and p21 protein expression, PARP-1 cleavage
MCF7Breast CancerInhibition of cell proliferation, G2/M cell cycle arrest, suppression of microtubule dynamics, induction of apoptosisMicrotubules

Antioxidant and Detoxification Pathways Involvement

Isothiocyanates with a methylthio-butyrate moiety play a significant role in modulating antioxidant and detoxification pathways.

Induction of Phase II Enzymes: Erucin is a potent inducer of phase II detoxification enzymes. nih.govresearchgate.net In a human colon carcinoma model, erucin was shown to significantly induce the mRNA expression of quinone reductase (QR) and UDP-glucuronosyl transferase (UGT1A1), showing even stronger bioactivity than sulforaphane in this regard. researchgate.net This induction is primarily mediated through the activation of the Nrf2 signaling pathway. researchgate.net

Modulation of Oxidative Stress: In a study on 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced breast cancer in rats, 4-(methylthio)butyl isothiocyanate was found to lower oxidative stress by increasing the activity of superoxide (B77818) dismutase (SOD) and the levels of reduced glutathione. nih.gov

Table 2: Involvement of 4-(methylthio)butyl isothiocyanate in Antioxidant and Detoxification Pathways
Experimental ModelKey FindingsUnderlying Mechanism
Human colonic Caco-2 cellsInduced mRNA expression of Quinone Reductase (QR) and UDP-glucuronosyl transferase (UGT1A1)Activation of the Nrf2-Keap1-antioxidant response element (ARE) signaling pathway
DMBA-induced breast cancer in Sprague-Dawley female ratsLowered oxidative stress parameters, including decreased MDA and hydroxyl radical levels, and increased SOD activity and glutathione levelsEnhancement of endogenous antioxidant defense systems

Anti-inflammatory Effects

Extensive literature searches did not yield specific studies investigating the anti-inflammatory effects of Methyl L-2-isothiocyanato-4-(methylthio)butyrate. Research on the direct impact of this specific compound on inflammatory pathways, including the expression of pro-inflammatory enzymes and cytokines, as well as its effect on signaling cascades like NF-κB and MAPKs, is not available in the current scientific literature based on the conducted searches.

However, the broader class of isothiocyanates, to which this compound belongs, and related molecules have been the subject of anti-inflammatory research. For instance, studies on sulforaphane and erucin, which share structural similarities, have demonstrated various anti-inflammatory properties. This suggests a potential area for future research into the specific activities of this compound.

Due to the absence of direct research findings, no data tables or detailed mechanistic discussions for this compound can be provided at this time.

Structure Activity Relationship Sar Studies

Elucidation of Pharmacophore Features for Isothiocyanate Activity

The defining pharmacophore of the isothiocyanate class of compounds is the isothiocyanate functional group (-N=C=S). rsc.org This group is responsible for the characteristic biological activities of these molecules. rsc.orgmdpi.com The central carbon atom of the -N=C=S moiety is highly electrophilic, making it susceptible to nucleophilic attack from biological macromolecules. mdpi.comnih.gov

The primary mechanism of action involves the reaction of this electrophilic carbon with the sulfhydryl groups (-SH) of cysteine residues in various proteins. nih.govrsc.org This interaction leads to the formation of stable dithiocarbamate (B8719985) adducts, which can alter the protein's structure and function. researchgate.net This covalent modification is considered a key event responsible for the diverse biological effects attributed to isothiocyanates. nih.govresearchgate.net While reactions with other nucleophilic groups like amines (-NH2) and hydroxyls (-OH) are possible, the interaction with thiols is the most predominant and biologically relevant. nih.gov The reactivity of the isothiocyanate group, and thus the biological activity, is influenced by the nature of the substituent (R-group) attached to it.

Influence of the Methylthio Group on Biological Potency

The side chain of Methyl L-2-isothiocyanato-4-(methylthio)butyrate features a terminal methylthio (-S-CH₃) group. This group significantly influences the compound's physicochemical properties and, consequently, its biological potency. The methylthio group is characteristic of the isothiocyanate known as erucin (B1671059) (4-(methylthio)butyl isothiocyanate), a close structural analog. nih.govresearchgate.net

Stereochemical Considerations in Activity Profiles

Stereochemistry plays a pivotal role in the biological activity of many molecules, and isothiocyanates are no exception. This compound possesses a chiral center at the second carbon (C2), designated as the L-configuration. This specific spatial arrangement of the isothiocyanate and methyl carboxylate groups can lead to stereoselective interactions with chiral biological targets such as enzymes and receptors.

While direct comparative studies on the L- and D-isomers of this specific compound are not extensively documented in publicly available literature, the importance of stereochemistry is well-established for other chiral isothiocyanates. For example, the natural form of sulforaphane (B1684495) is the (R)-enantiomer, which is recognized as the more biologically active form. nih.gov Studies have shown that the (R)-enantiomer is a potent inducer of chemoprotective enzymes, whereas the (S)-antipode is significantly less active or inactive. nih.gov The synthesis of isothiocyanate derivatives from L- and D-amino acid methyl esters has been achieved with low racemization, highlighting the feasibility and importance of producing stereochemically pure compounds for biological evaluation. nih.gov This suggests that the L-configuration of this compound is a critical determinant of its specific activity profile, as different enantiomers may exhibit distinct potencies and even different biological effects.

Design of Analogues for Enhanced Biological Efficacy

The design of analogues based on the structure of natural isothiocyanates is a key strategy for developing compounds with improved stability, selectivity, and biological efficacy. mostwiedzy.pl SAR studies provide the foundational principles for these modifications. For a molecule like this compound, several structural modifications could be envisioned to enhance its activity.

One common approach is to alter the length of the carbon chain separating the isothiocyanate group from the terminal functional group. Research on sulforaphane analogues has shown that a chain of three or four carbon atoms between the isothiocyanate and a terminal methylsulfonyl or acetyl group often results in the most potent activity.

Another strategy involves modifying the functional groups. For the target compound, this could include:

Oxidation of the sulfur atom: Converting the methylthio group to a methylsulfinyl (like sulforaphane) or a methylsulfonyl group could significantly alter the compound's polarity and biological activity.

Modification of the ester group: The methyl ester at the C2 position could be hydrolyzed to a carboxylic acid or converted to various amides to change solubility and cell permeability.

Conformational restriction: Introducing cyclic structures, such as in bicyclic keto-isothiocyanates, can lock the molecule into a more bioactive conformation, potentially increasing potency and metabolic stability.

These rational design approaches, guided by SAR principles, aim to optimize the interaction of the isothiocyanate with its biological targets, leading to the development of novel analogues with superior therapeutic potential.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation and quantification of Methyl L-2-isothiocyanato-4-(methylthio)butyrate from various biological and chemical samples. mdpi.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the two primary techniques utilized for this purpose. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of isothiocyanates due to its versatility and applicability to a broad range of compounds. mdpi.com For the analysis of this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. researchgate.net

A typical RP-HPLC method involves a C18 column and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. researchgate.netchromatographyonline.com Detection is often achieved using an ultraviolet (UV) detector, as the isothiocyanate group exhibits absorbance in the UV region. researchgate.net To enhance sensitivity and selectivity, derivatization with reagents like N-acetyl-L-cysteine can be performed prior to HPLC analysis, allowing for detection at different wavelengths. mostwiedzy.pl

ParameterTypical ConditionReference
ColumnReversed-phase C18 researchgate.net
Mobile PhaseAcetonitrile/Water or Methanol (B129727)/Water gradient chromatographyonline.com
DetectorUV-Vis Detector researchgate.net
DerivatizationN-acetyl-L-cysteine mostwiedzy.pl

Gas Chromatography (GC): Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile isothiocyanates. mdpi.comnih.gov Given the volatility of this compound, GC is a suitable technique for its separation and quantification.

In a typical GC analysis, the sample is injected into a heated inlet, where the compound is vaporized and carried by an inert gas through a capillary column. mdpi.com The separation is based on the differential partitioning of the analyte between the stationary phase of the column and the mobile gas phase. A flame ionization detector (FID) or a mass spectrometer can be used for detection. mdpi.com Careful control of the injector and oven temperature is crucial to prevent thermal degradation of the isothiocyanate. mdpi.com

ParameterTypical ConditionReference
ColumnCapillary column (e.g., Rtx-5MS) mdpi.com
Carrier GasHelium or Nitrogen scispace.com
Injector TemperatureControlled to prevent thermal degradation mdpi.com
DetectorMass Spectrometer (MS) or Flame Ionization Detector (FID) mdpi.com

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods used for this purpose.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The isothiocyanate group (-N=C=S) has a characteristic strong and sharp absorption band in the region of 2050-2250 cm⁻¹. researchgate.net The presence of a carbonyl group (C=O) from the methyl ester will also be evident as a strong absorption band around 1740 cm⁻¹. Other bands corresponding to C-H, C-S, and C-O stretching and bending vibrations will also be present in the spectrum, providing a complete fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum will show distinct signals for the different types of protons in this compound. The methyl protons of the methylthio group (-S-CH₃) and the methyl ester group (-O-CH₃) will appear as singlets. The protons of the ethylidene bridge (-CH₂-CH₂-) and the chiral center proton (-CH-) will exhibit more complex splitting patterns (e.g., multiplets) due to spin-spin coupling with neighboring protons. The chemical shifts of these protons are influenced by their local electronic environment. chemicalbook.comchemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum will show a signal for each unique carbon atom in the molecule. The carbon of the isothiocyanate group (-N=C=S) is typically observed in the range of 125-140 ppm, although it can sometimes be broad or difficult to detect due to its relaxation properties. acs.org The carbonyl carbon of the ester will appear further downfield, typically around 170 ppm. Signals for the methyl carbons and the methylene (B1212753) carbons will be observed at higher field strengths.

Mass Spectrometry for Identification and Metabolite Profiling

Mass spectrometry (MS) is a highly sensitive technique used for the identification of this compound and the profiling of its metabolites. mdpi.com It is often coupled with a chromatographic separation technique like GC or HPLC. mdpi.commdpi.com

Identification: In mass spectrometry, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound. For this compound (C₇H₁₁NO₂S₂), the expected molecular weight is approximately 205.3 g/mol . nist.gov The fragmentation pattern, which is the collection of fragment ions produced from the breakdown of the molecular ion, provides a unique fingerprint that can be used to confirm the structure of the compound.

Metabolite Profiling: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool for studying the metabolism of this compound in biological systems. researchgate.net This technique allows for the detection and quantification of the parent compound and its metabolites in complex matrices such as plasma and urine. researchgate.net Isothiocyanates are known to be metabolized through the mercapturic acid pathway, leading to the formation of glutathione (B108866), cysteine, and N-acetylcysteine conjugates. mdpi.com LC-MS/MS can be used to identify and quantify these various metabolites, providing insights into the bioavailability and biotransformation of the parent compound. researchgate.net

Development of High-Throughput Screening Methods for Isothiocyanate Detection

High-throughput screening (HTS) methods are essential for rapidly screening large numbers of compounds for their biological activity. bmglabtech.com In the context of isothiocyanates like this compound, HTS assays can be developed to identify compounds that modulate specific cellular pathways or enzymatic activities.

The development of HTS assays for isothiocyanate detection often leverages their electrophilic nature. Isothiocyanates can react with nucleophiles, such as the thiol group of glutathione. rsc.org This reactivity can be exploited to design fluorescence-based or colorimetric assays. For example, a screening method can be based on the competition between a test compound and a fluorescently labeled probe for binding to a target protein or for reacting with a substrate. rsc.org

The key steps in developing an HTS assay for isothiocyanate detection include:

Assay Principle: Defining the biological or chemical interaction to be measured.

Reagent Development: Synthesizing or obtaining the necessary probes, substrates, and enzymes.

Assay Miniaturization: Adapting the assay to a microplate format (e.g., 96-well or 384-well plates) to allow for the simultaneous testing of many compounds. bmglabtech.com

Automation: Utilizing robotic systems for liquid handling and plate reading to increase throughput and reproducibility. bmglabtech.com

Data Analysis: Developing software and algorithms for the automated analysis of the large datasets generated by the HTS campaign.

These high-throughput methods are crucial in the early stages of drug discovery and for identifying novel bioactive isothiocyanates from natural or synthetic libraries. malvernpanalytical.com

Ecological and Inter Species Interactions

Role of Isothiocyanates in Plant Defense Mechanisms

The primary role of isothiocyanates in plants is as a potent chemical defense against herbivores and pathogens. wikipedia.org This defense is mediated by the glucosinolate-myrosinase system, often called the "mustard oil bomb". mdpi.comnih.gov In this two-component system, glucosinolates (the stable precursor molecules) and the enzyme myrosinase are stored in separate compartments within the plant's cells or tissues. wikipedia.orgfrontiersin.org When plant tissue is damaged, for instance by an insect chewing on a leaf, the compartments are ruptured, allowing the myrosinase to come into contact with glucosinolates. wikipedia.org

The enzyme rapidly hydrolyzes the glucosinolates, producing glucose and an unstable intermediate that quickly rearranges to form highly reactive and toxic compounds, predominantly isothiocyanates. mdpi.comnih.gov These breakdown products serve as powerful deterrents or toxins to a wide array of organisms. mdpi.com The specific type of isothiocyanate produced depends on the structure of the parent glucosinolate, leading to a diverse arsenal (B13267) of chemical defenses across different plant species. oregonstate.edu

Table 1: Components of the Glucosinolate-Myrosinase Defense System
ComponentType of MoleculeFunctionState in Intact Plant
GlucosinolateSecondary Metabolite (Precursor)Stable precursor to the active defense compound. mdpi.comfoodandnutritionjournal.orgStored separately from myrosinase, often in vacuoles. nih.govwikipedia.org
MyrosinaseEnzyme (β-thioglucosidase)Catalyzes the hydrolysis of glucosinolates upon tissue damage. mdpi.comwikipedia.orgStored in myrosin cells, physically separated from glucosinolates. wikipedia.org
IsothiocyanateHydrolysis Product (Toxin)Acts as a toxic and repellent agent against herbivores and pathogens. mdpi.compnas.orgNot present; formed only after tissue disruption. oregonstate.edufoodandnutritionjournal.org

Interplay with Herbivorous Insects and Microbial Communities

The activation of the "mustard oil bomb" directly influences the behavior, growth, and survival of herbivorous insects. wikipedia.org For many generalist herbivores, isothiocyanates are highly toxic, acting as feeding deterrents. pnas.org Research has demonstrated that isothiocyanates can reduce herbivore survival and growth, and increase the time it takes for them to develop, in a dose-dependent manner. nih.govresearchgate.net Even specialist herbivores that exclusively feed on Brassicaceae plants can be negatively affected. nih.govproquest.com For example, studies on Pieris rapae (the cabbage white butterfly) have shown that while they have adaptations to their host plants' chemistry, high concentrations of isothiocyanates still impede their growth and survival. pnas.orgnih.govproquest.com

However, some specialist insects have evolved sophisticated counter-mechanisms. pnas.org Certain species possess a gut protein that redirects the hydrolysis of glucosinolates to form less toxic nitriles instead of isothiocyanates, effectively disarming the plant's chemical weapon. pnas.org

Table 2: Documented Effects of Isothiocyanates on Various Organisms
Organism TypeSpecific ExampleObserved Effect of IsothiocyanatesReference ITC
Specialist InsectPieris rapae (Cabbage White Butterfly)Reduced survival and growth; increased development time at high doses. nih.govresearchgate.netAllyl Isothiocyanate
Soil FungiGeneral Fungal PopulationsDramatic decrease (~85% reduction) in population following soil amendment. frontiersin.orgAllyl Isothiocyanate
Soil BacteriaGeneral Bacterial PopulationsLess impacted than fungi, though some population shifts occur. frontiersin.orgAllyl Isothiocyanate
Human PathogenCampylobacter jejuniGrowth inhibition; Benzyl (B1604629) ITC more effective than Allyl ITC. mdpi.comBenzyl Isothiocyanate

Contribution to Volatile Organic Compound (VOC) Profiles in Ecosystems

Isothiocyanates are volatile organic compounds (VOCs), meaning they readily evaporate into the air. foodandnutritionjournal.org This volatility is responsible for the characteristic sharp, pungent aroma and taste of plants like mustard, radish, and wasabi. foodandnutritionjournal.orgmdpi.com When plant cells are disrupted, the newly formed ITCs are released into the atmosphere, becoming a significant part of the plant's VOC profile. nih.gov

The blend of VOCs emitted by a plant serves various ecological functions, including attracting pollinators, signaling to neighboring plants, and repelling herbivores. The specific profile of emitted VOCs, including the types and quantities of isothiocyanates and other breakdown products like nitriles, can be unique to a particular plant species. nih.gov Researchers have used these distinct VOC profiles to differentiate between various Brassicaceae vegetables. nih.gov For example, studies have shown that vegetables like radish and watercress tend to emit higher levels of volatile ITCs, whereas broccoli and cauliflower may release more nitriles and other sulfur compounds. nih.gov This chemical signature in the air is a key component of the plant's interaction with its surrounding environment.

Future Research Directions

Unexplored Biosynthetic Routes and Enzymatic Modifications

The primary known biosynthetic route to Methyl L-2-isothiocyanato-4-(methylthio)butyrate in plants is the hydrolysis of the glucosinolate precursor, glucoerucin (B1204559), by the myrosinase enzyme. researchgate.netnih.gov This process is characteristic of cruciferous vegetables. nih.gov However, the vast biological diversity of microorganisms and marine invertebrates presents a frontier for the discovery of novel biosynthetic pathways. Future research could focus on genome mining and metabolic screening of various organisms to identify alternative enzymatic systems capable of producing isothiocyanates.

Furthermore, the enzymatic modification of the parent molecule holds potential for creating novel analogues with enhanced or specific activities. While the conversion of sulforaphane (B1684495) (the sulfoxide (B87167) form) to erucin (B1671059) (the sulfide (B99878) form) can occur in vivo, a deliberate exploration of enzymes that can modify the erucin structure is warranted. researchgate.net Research into enzymes like transferases, oxidoreductases, and hydrolases could reveal pathways to functionalize the molecule, potentially altering its stability, bioavailability, and cellular targets. Investigating the enzymatic processes in gut microbiota that metabolize erucin could also provide crucial insights into its ultimate bioactive forms. researchgate.net

Development of Novel Synthetic Methodologies

The synthesis of isothiocyanates has traditionally relied on harsh and toxic reagents like thiophosgene (B130339). rsc.orgmdpi.com Recent advancements have focused on greener, more efficient methods. Future synthetic chemistry research should continue this trajectory, aiming to develop methodologies for this compound and its analogues that are scalable, safe, and environmentally benign.

Key areas for exploration include:

Catalytic Methods: Expanding the use of catalysts, such as copper-catalyzed isothiocyanation, can improve efficiency and reduce waste. rsc.org

Novel Reagents: Exploring alternatives to traditional thiocarbonyl transfer reagents, such as the use of elemental sulfur or Lawesson's reagent under microwave irradiation, offers milder reaction conditions. mdpi.comtandfonline.com

Flow Chemistry: Implementing continuous flow synthesis could provide better control over reaction parameters, improve safety for potentially hazardous intermediates, and facilitate large-scale production.

Biocatalysis: The use of engineered enzymes to perform specific steps in the synthesis could offer high stereoselectivity and reduce the need for protecting groups.

Emerging Synthetic Strategies for Isothiocyanates

MethodologyStarting MaterialsKey Reagents/ConditionsAdvantagesReference
Copper-Catalyzed IsothiocyanationPrimary AminesLanglois reagent (F3CSO2Na), Diethyl PhosphonateAvoids highly toxic reagents, good functional group tolerance. rsc.org
Elemental Sulfur-Based SynthesisIsocyanides, Aliphatic AminesElemental Sulfur, Catalytic Base (e.g., DBU)Utilizes an inexpensive and low-toxicity sulfur source; green chemistry approach. mdpi.comtandfonline.com
Microwave-Assisted ThionationIsocyanidesLawesson's Reagent, Triethylamine, WaterRapid reaction times, high yields, environmentally friendly (aqueous medium). tandfonline.com
Chlorosilane-Mediated DecompositionDithiocarbamates (from Amines + CS2)ChlorosilanesEfficient conversion under mild conditions. researchgate.net

Deeper Elucidation of Mechanistic Pathways

The biological activity of isothiocyanates like erucin is often attributed to broad mechanisms, including the induction of Phase II detoxification enzymes and the regulation of cell cycle and apoptosis. researchgate.netnih.gov While these effects are well-documented for the isothiocyanate class, the specific molecular interactions and downstream consequences unique to the this compound structure require a more profound investigation.

Future research should aim to:

Identify Direct Molecular Targets: Utilize advanced chemical biology techniques, such as activity-based protein profiling and thermal proteome profiling, to identify the specific proteins that directly interact with the electrophilic isothiocyanate group of erucin.

Dissect Signaling Cascades: Move beyond the well-established Nrf2 pathway to explore other signaling networks modulated by the compound. This includes investigating its impact on inflammatory pathways (e.g., NF-κB), metabolic regulation, and epigenetic modifications. nih.govmdpi.com

Clarify Redox Biology: The role of erucin in inducing reactive oxygen species (ROS) is complex and appears to be context-dependent. nih.gov A deeper mechanistic understanding is needed to determine how it contributes to both antioxidant defenses and pro-apoptotic signaling.

Expanding Structure-Activity Relationship Libraries

Systematic modification of the this compound structure is crucial for understanding how its chemical features relate to biological function and for developing analogues with improved potency or selectivity. Studies on related compounds like sulforaphane have shown that variations in the alkyl chain length and the oxidation state of the sulfur atom significantly impact activity. johnshopkins.edu

A dedicated research program should be established to synthesize and screen a library of erucin analogues. Key structural modifications could include:

Alkyl Chain Length: Varying the number of methylene (B1212753) groups between the isothiocyanate and the thioether moieties.

Thioether Group: Replacing the methyl group with larger alkyl or aryl substituents or oxidizing the sulfide to a sulfoxide (as in sulforaphane) or a sulfone. nih.govresearchgate.net

Ester Functionality: Modifying the methyl ester to other esters, amides, or carboxylic acids to alter polarity and cell permeability.

Stereochemistry: Investigating the biological importance of the L-configuration at the alpha-carbon.

The resulting library of compounds should be tested across a range of biological assays to build a comprehensive Structure-Activity Relationship (SAR) database. This would guide the rational design of new molecules for specific applications.

Applications in Agricultural Science and Crop Protection

The potential of isothiocyanates extends beyond human health into agricultural applications. Many sulfur-containing compounds produced by plants serve as natural defenses against pests and pathogens. A recent study demonstrated that Methyl thiobutyrate (MTB), a structurally related small molecule, can inhibit the growth of the fungal pathogen Botrytis cinerea and activate immune responses in cucumber plants. nih.gov MTB was shown to upregulate key defense genes involved in chitinase, pectinase, and lignin (B12514952) biosynthesis, as well as influence salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways. nih.gov

Given these findings and the known antimicrobial properties of isothiocyanates, future research should rigorously evaluate this compound as a potential biocontrol agent. researchgate.net Studies should investigate its efficacy against a broad range of plant pathogens, its mode of action in activating plant defense mechanisms, and its environmental fate. This could lead to the development of novel, environmentally sustainable strategies for crop protection.

Integration of Omics Data for Comprehensive Understanding

To achieve a holistic view of the biological effects of this compound, a systems biology approach is necessary. The integration of multiple high-throughput "omics" technologies can reveal complex interactions and networks that are missed by single-endpoint analyses. mdpi.comnih.gov

Future studies should employ a multi-omics strategy to profile the response of biological systems (e.g., cell lines, model organisms) to treatment with the compound. This would involve:

Transcriptomics: To identify genome-wide changes in gene expression.

Proteomics: To quantify changes in protein abundance and post-translational modifications.

Metabolomics: To map alterations in metabolic pathways and identify novel biomarkers of exposure.

Integrating these data layers can provide a comprehensive understanding of how the compound affects cellular processes from the gene to the metabolite level. mdpi.com This approach, as demonstrated in the transcriptomic analysis of MTB's effect on cucumbers, can uncover entire pathways and regulatory networks, providing a powerful platform for hypothesis generation and a deeper understanding of the compound's multifaceted activities. nih.gov

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify the methylthio (δ ~2.1 ppm for SCH₃) and isothiocyanate (N=C=S group) moieties. Stereochemistry is confirmed via NOESY or chiral chromatography .
  • Mass Spectrometry (LC/MS) : High-resolution MS validates the molecular ion ([M+H]⁺ at m/z 220.08 for C₈H₁₃NO₂S₂) and fragmentation patterns .
  • X-ray Diffraction : Single-crystal analysis resolves absolute configuration, particularly for the L-enantiomer .
  • Chromatography : GC or HPLC with polar columns (e.g., Carbowax 20M) ensures purity (>97%) and separates diastereomers .

How does the stereochemistry at the L-configuration influence reactivity or biological activity?

Advanced Research Question
The L-configuration affects:

  • Enzymatic Interactions : Chiral centers may enhance binding to biological targets (e.g., enzymes or receptors) via stereospecific recognition, as seen in antiviral studies of related compounds .
  • Reactivity : Steric hindrance from the L-configuration can slow down nucleophilic attacks at the isothiocyanate group, impacting derivatization kinetics.
    Methodology : Comparative studies using enantiomeric pairs (L vs. D) in bioassays and kinetic experiments are essential .

What computational methods predict the electronic structure and reactivity of this compound?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates optimized geometries, frontier molecular orbitals (HOMO/LUMO), and electrostatic potentials to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Docking : Simulates interactions with biological targets (e.g., viral polymerases) to rationalize observed inhibition activities .
  • MD Simulations : Assesses stability in solvent systems (e.g., water/DMSO) and membrane permeability .

How can researchers resolve contradictions in reported bioactivity data for structurally similar compounds?

Advanced Research Question
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HepG2 vs. primary hepatocytes) or HBV replication models .
  • Concentration Effects : Bioactivity may be dose-dependent; studies should report EC₅₀/IC₅₀ values and toxicity thresholds.
  • Structural Nuances : Minor modifications (e.g., methylthio vs. ethylthio groups) alter pharmacokinetics.
    Resolution : Meta-analysis of raw data, standardized assays (e.g., WHO protocols), and side-by-side comparisons of analogues are recommended .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Question

  • Regioselectivity : Competing O-/N-methylation during scale-up requires precise control of reaction conditions (temperature, solvent polarity) .
  • Purification : Chiral stationary phases in preparative HPLC or enzymatic resolution (e.g., lipases) are costly but necessary to achieve >99% enantiomeric excess (ee) .
  • Degradation : Isothiocyanate groups are prone to hydrolysis; inert atmospheres (N₂/Ar) and low-temperature storage are critical .

What are the key spectroscopic markers for identifying this compound?

Basic Research Question

  • Infrared (IR) Spectroscopy : Strong absorption at ~2100 cm⁻¹ (N=C=S stretch) and ~1700 cm⁻¹ (ester C=O) .
  • ¹³C NMR : Signals at δ ~135 ppm (N=C=S) and δ ~52 ppm (OCH₃) .
  • UV-Vis : λₘₐₓ ~245 nm due to the conjugated thiocarbonyl group .

How does the methylthio group influence metabolic stability compared to other thioethers?

Advanced Research Question

  • Metabolic Resistance : The methylthio group is less susceptible to oxidative metabolism (vs. ethylthio) due to steric protection, enhancing plasma half-life.
  • Enzymatic Demethylation : CYP450 enzymes slowly convert SCH₃ to SH, requiring metabolic stability assays in liver microsomes .
    Methodology : Radiolabeled (³⁵S) analogs track metabolic pathways in vitro/in vivo .

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